molecular formula C16H27N3O4 B5091852 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

Cat. No. B5091852
M. Wt: 325.40 g/mol
InChI Key: MQZZGRSFCCEACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is not fully understood. However, it has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has been found to have several biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which may contribute to its potential use in the treatment of schizophrenia. It has also been found to decrease the activity of the serotonin 5-HT2A receptor, which may contribute to its potential use in the treatment of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate in lab experiments is its potential therapeutic effects. This compound may be useful in the study of neurological disorders and cancer. However, one limitation of using this compound is its limited availability. The synthesis method for this compound is complex, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works may lead to the development of more effective treatments for neurological disorders and cancer. Another direction is to study the potential side effects of this compound. This information may be useful in the development of safer and more effective treatments. Additionally, further research may be needed to optimize the synthesis method for this compound, which may increase its availability for research purposes.
Conclusion:
In conclusion, 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. While there are advantages to using this compound in research, there are also limitations to its availability. Further research is needed to fully understand the potential therapeutic effects of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis method of 1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with 1-sec-butyl-4-(chloromethyl)piperazine in the presence of a base. The resulting intermediate is then reacted with oxalic acid to yield the final product.

Scientific Research Applications

1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate has been studied for its potential use in scientific research. This compound has been found to have potential applications in the study of neurological disorders, such as schizophrenia and depression. It has also been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

1-butan-2-yl-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3.C2H2O4/c1-4-13(2)17-10-8-16(9-11-17)12-14-6-5-7-15(14)3;3-1(4)2(5)6/h5-7,13H,4,8-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZZGRSFCCEACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CN2C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-4-[(1-methylpyrrol-2-yl)methyl]piperazine;oxalic acid

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